Distinct Substitution Pattern and Resulting Physicochemical Profile
2,5,6-Trichloronicotinonitrile (CAS 40381-92-8) exhibits a markedly different physicochemical profile compared to its closest regioisomer, 2,4,6-Trichloronicotinonitrile (CAS 40381-91-7), driven by the distinct electronic and steric effects of the 2,5,6- versus 2,4,6-chlorine substitution pattern. These differences are quantifiable in terms of melting point, boiling point, and density [1].
| Evidence Dimension | Melting Point, Boiling Point, Density |
|---|---|
| Target Compound Data | Melting Point: 113-115 °C; Boiling Point: 285.6±35.0 °C at 760 mmHg; Density: Not reported |
| Comparator Or Baseline | 2,4,6-Trichloronicotinonitrile (CAS 40381-91-7): Melting Point: 112-113 °C; Boiling Point: 318.1±37.0 °C (Predicted); Density: 1.63±0.1 g/cm³ (Predicted) |
| Quantified Difference | Melting point difference: ~1-3 °C; Boiling point difference: ~32.5 °C lower for target; Density difference: Not quantifiable due to lack of target data |
| Conditions | Experimental melting point values from vendor technical datasheets; predicted values from ChemSpider/ACD/Labs for comparator |
Why This Matters
The distinct boiling point (approximately 32.5 °C lower) and melting point profile directly impact purification protocols, storage stability, and handling procedures, providing a clear basis for selecting the correct isomer for a given synthetic or formulation workflow.
- [1] ChemSpider (Royal Society of Chemistry). 2,4,6-Trichloronicotinonitrile (CAS 40381-91-7) Predicted Physicochemical Properties. View Source
